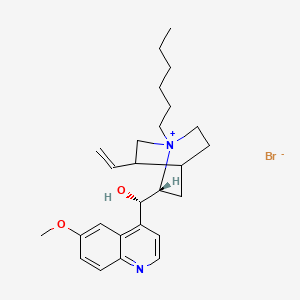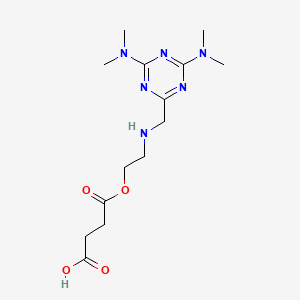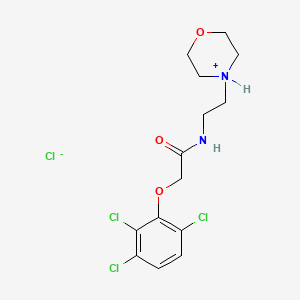
Quinine benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinine benzoate is a chemical compound derived from quinine, an alkaloid found in the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. This compound is formed by the esterification of quinine with benzoic acid. This compound is known for its bitter taste and has applications in both medicinal and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinine benzoate involves the reaction of quinine with benzoic acid. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction can be represented as: [ \text{Quinine} + \text{Benzoic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where quinine and benzoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to accelerate the esterification process. After the reaction is complete, the product is purified through crystallization or distillation to obtain pure this compound.
化学反应分析
Types of Reactions: Quinine benzoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinine N-oxide.
Reduction: Reduction reactions can convert this compound back to quinine.
Substitution: The benzoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinine N-oxide.
Reduction: Quinine.
Substitution: Various quinine derivatives depending on the substituent introduced.
科学研究应用
Quinine benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as an antimalarial agent.
Medicine: Investigated for its therapeutic properties, including its use in treating malaria and other parasitic infections.
Industry: Utilized in the production of bittering agents for beverages and pharmaceuticals.
作用机制
The mechanism of action of quinine benzoate is primarily related to its parent compound, quinine. Quinine acts by inhibiting the hemozoin biocrystallization in the food vacuole of Plasmodium falciparum, the parasite responsible for malaria. This inhibition leads to the accumulation of toxic heme, which ultimately kills the parasite . Quinine also affects muscle membrane and sodium channels, which is why it is used to treat nocturnal leg cramps .
相似化合物的比较
Quinine benzoate can be compared with other quinine derivatives and similar compounds:
Quinine Hydrochloride: Another quinine derivative used for similar medicinal purposes.
Denatonium Benzoate: Known for its intensely bitter taste, used as a deterrent in various products.
Quinine Sulfate: Commonly used in the treatment of malaria.
Uniqueness: this compound is unique due to its specific ester linkage with benzoic acid, which can influence its solubility and bioavailability compared to other quinine derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
属性
分子式 |
C27H28N2O4 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] phenyl carbonate |
InChI |
InChI=1S/C27H28N2O4/c1-3-18-17-29-14-12-19(18)15-25(29)26(33-27(30)32-20-7-5-4-6-8-20)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18-19,25-26H,1,12,14-15,17H2,2H3/t18-,19-,25-,26-/m0/s1 |
InChI 键 |
QYPJZCMPIALCAQ-KBFVSZBXSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)OC5=CC=CC=C5 |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


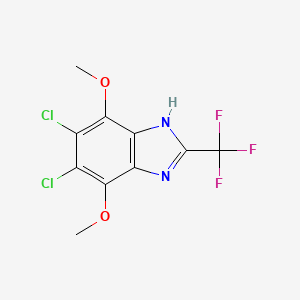
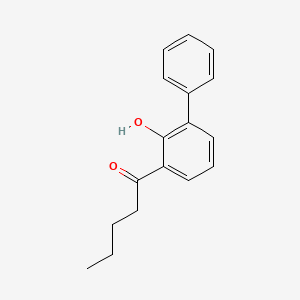

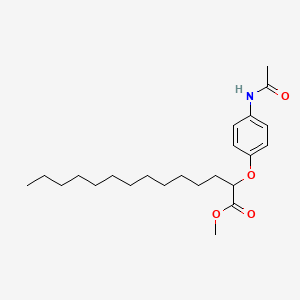
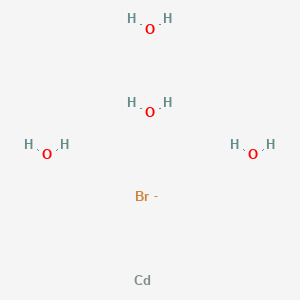
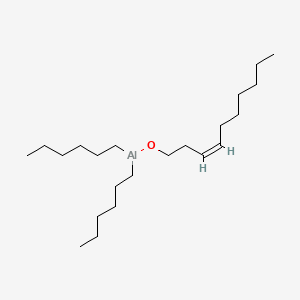
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)


![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
